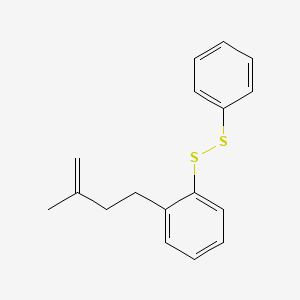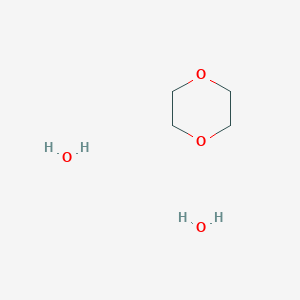
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a phenyldisulfanyl group and a 3-methylbut-3-en-1-yl group
Méthodes De Préparation
The synthesis of 1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbut-3-en-1-ol and 2-bromobenzene.
Formation of the Phenyldisulfanyl Group: The phenyldisulfanyl group can be introduced through a reaction between 2-bromobenzene and a disulfide compound under suitable conditions.
Coupling Reaction: The final step involves a coupling reaction between the intermediate product and 3-methylbut-3-en-1-ol to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the disulfide bond to form thiols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene involves its interaction with molecular targets and pathways. The disulfide bond in the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene can be compared with other similar compounds, such as:
1-(3-Methylbut-3-en-1-yl)-2-(phenylthio)benzene: This compound has a similar structure but contains a thiol group instead of a disulfide group.
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfonyl)benzene: This compound contains a sulfonyl group, which imparts different chemical and biological properties.
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfinyl)benzene: This compound contains a sulfinyl group, which also affects its reactivity and applications.
The uniqueness of this compound lies in its disulfide bond, which provides distinct redox properties and potential for diverse applications.
Propriétés
Numéro CAS |
59321-14-1 |
|---|---|
Formule moléculaire |
C17H18S2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
1-(3-methylbut-3-enyl)-2-(phenyldisulfanyl)benzene |
InChI |
InChI=1S/C17H18S2/c1-14(2)12-13-15-8-6-7-11-17(15)19-18-16-9-4-3-5-10-16/h3-11H,1,12-13H2,2H3 |
Clé InChI |
RYWCEXMJZXYLNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC1=CC=CC=C1SSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)

![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)

methanone](/img/structure/B14597499.png)
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)

![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)


